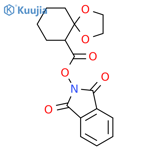Hidroxiindoles
Hydroxyindoles are a class of organic compounds characterized by the presence of both indole and hydroxyl functional groups. These molecules play significant roles in various biological processes, including neurotransmission and metabolism. They can be found naturally in certain foods such as coffee, tea, and bananas, and have also been synthesized for use in pharmaceuticals and other industrial applications.
Structurally, hydroxyindoles feature a five-membered heterocyclic ring (indole) with an attached hydroxyl group (-OH). Their unique chemical properties make them valuable intermediates in organic synthesis. In pharmacology, these compounds are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory conditions.
Hydroxyindoles exhibit diverse reactivity due to the presence of electron-donating and -withdrawing groups on the indole ring, which can influence their solubility, stability, and bioavailability. Their synthesis involves multi-step reactions requiring precise control over reaction conditions to achieve desired products with high purity and yield.
These versatile molecules continue to be of interest in academic research and industrial development, offering potential applications in medicine, agriculture, and material science.

| Estructura | Nombre químico | CAS | MF |
|---|---|---|---|
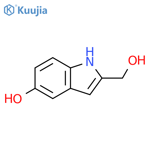 |
2-(hydroxymethyl)-1H-indol-5-ol | 120465-14-7 | C9H9NO2 |
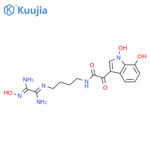 |
Birnbaumin B | 858648-33-6 | C16H20N6O5 |
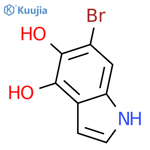 |
6-Bromo-4,5-dihydroxyindole | 211808-67-2 | C8H6BrNO2 |
 |
6-Bromo-3-hydroxy-1H-indole; N-Ac | 244256-22-2 | C10H8BrNO2 |
 |
4-Chloro-5,6-dihydroxy-1H-indole; N-Sulfonic acid | 473740-09-9 | C8H6ClNO5S |
 |
Indirubin | 479-41-4 | C16H10N2O2 |
 |
Roxindole Hydrochloride | 108050-82-4 | C23H27ClN2O |
 |
6-Hydroxy Melatonin | 2208-41-5 | C13H16N2O3 |
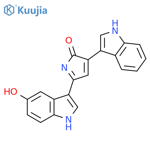 |
2H-Pyrrol-2-one,5-(5-hydroxy-1H-indol-3-yl)-3-(1H-indol-3-yl)- | 165133-94-8 | C20H13N3O2 |
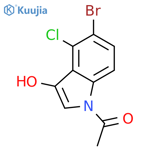 |
1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone | 125328-76-9 | C10H7BrClNO2 |
Literatura relevante
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Proveedores recomendados
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados
-
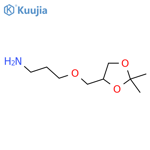 3-(3-aminopropyl)solketal Cas No: 131606-42-3
3-(3-aminopropyl)solketal Cas No: 131606-42-3 -
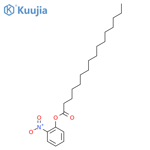
-

-
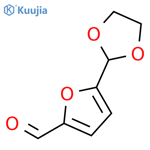
-
